4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

Description

Chemical Structure and Properties

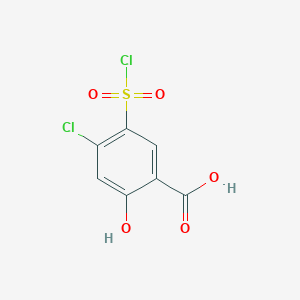

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid (CAS: 14665-31-7) is a halogenated and sulfonated derivative of salicylic acid. Its molecular formula is C₇H₄Cl₂O₅S, with a molecular weight of 271.06 g/mol . The compound features a hydroxyl (-OH) group at position 2, a chlorine atom at position 4, and a chlorosulfonyl (-SO₂Cl) group at position 5 on the benzoic acid backbone. This substitution pattern confers high reactivity, particularly in nucleophilic substitution reactions, making it a critical intermediate in pharmaceutical synthesis.

Applications

The compound is primarily used in the commercial production of Xipamide, a potent diuretic and antihypertensive agent . Its chlorosulfonyl group facilitates further functionalization, such as amidation or hydrolysis, to generate sulfonamide or sulfonic acid derivatives. Regulatory compliance with USP, EMA, JP, and BP standards ensures its suitability for drug development and manufacturing .

Properties

IUPAC Name |

4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNODOIWKMVMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550977 | |

| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14665-31-7 | |

| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the chlorosulfonation of 4-chloro-2-hydroxybenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:

Chlorination: 4-Chloro-2-hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst to introduce the chloro group at the 5-position.

Sulfonation: The chlorinated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

The reaction conditions typically involve maintaining a low temperature to control the reactivity of chlorosulfonic acid and prevent over-sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of chlorosulfonic acid. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like sodium borohydride.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols, typically under basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of sulfonamides or esters.

Reduction: Formation of sulfonamides.

Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

Organic Synthesis

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is primarily used as an intermediate in the synthesis of various organic compounds. It can undergo several types of chemical reactions:

- Substitution Reactions : The chloro and chlorosulfonyl groups can be replaced by nucleophiles such as amines or alcohols.

- Reduction Reactions : The chlorosulfonyl group can be reduced to form sulfonamides.

- Oxidation Reactions : The hydroxy group can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Amines, alcohols | Basic conditions |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous solvents |

| Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions |

Pharmaceutical Applications

The compound has significant potential in drug development due to its biological activity. It is involved in the synthesis of various pharmaceuticals, including diuretics like Xipamide, which is used for treating hypertension and edema.

Case Study: Xipamide Synthesis

Xipamide's synthesis involves using this compound as a critical intermediate. This compound's reactivity allows for the introduction of functional groups necessary for the drug's efficacy .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials with specific properties. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for creating functional materials.

Analytical Chemistry

This compound serves as a reagent in analytical methods for detecting and quantifying various substances. Its reactivity allows it to form derivatives that can be easily analyzed through spectroscopic methods.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorosulfonyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings and Analysis

Positional Isomerism :

- The placement of the chlorosulfonyl group significantly impacts biological activity. For example, 4-Chloro-3-(chlorosulfonyl)benzoic Acid (position 3) is used in Bumetanide, a loop diuretic, whereas the target compound (position 5) is specific to Xipamide . This highlights the importance of regiochemistry in drug design.

Functional Group Effects: Fluorine Substitution: The fluorinated analog (56447-54-2) exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it suitable for exploratory pharmaceuticals . Methoxy vs.

Pharmacological Relevance :

- Sulfonamide derivatives (e.g., 2,4-Dichloro-5-sulfamoylbenzoic Acid, CAS 636-76-0 ) are prevalent in antimicrobial agents, whereas chlorosulfonyl-containing compounds like the target molecule are tailored for diuretics due to their hydrolytic reactivity toward sulfonamide formation .

Synthetic Utility :

- The chlorosulfonyl group in the target compound enables efficient derivatization. For instance, microwave-assisted synthesis methods using copper/zeolite catalysts (as seen in ) could optimize its conversion into sulfonamide drugs .

Biological Activity

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS No. 14665-31-7) is an organic compound with significant biological activity, particularly as an intermediate in pharmaceutical synthesis. Its unique structural features, including a hydroxyl group and chlorinated substituents, contribute to its reactivity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄Cl₂O₅S. The compound features:

- Chlorine Atom : Enhances electrophilicity.

- Chlorosulfonyl Group (SO₂Cl) : Provides unique reactivity, allowing for various chemical modifications.

- Hydroxyl Group (-OH) : Contributes to hydrogen bonding and solubility in polar solvents.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is crucial for its applications in drug development, particularly in the synthesis of diuretics like Xipamide, which regulate renal function and blood pressure.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures have exhibited antifungal and antibacterial properties.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Pharmacological Applications : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting renal function.

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of derivatives from this compound revealed that modifications to the chlorosulfonyl group could enhance biological activity against certain bacterial strains. The derivatives were tested for their binding affinity to target enzymes, showing promising results for further development in antimicrobial therapies.

Case Study 2: Pharmacological Impact

In another investigation, derivatives of this compound were evaluated for their effects on blood pressure regulation in animal models. Results indicated that certain modifications led to significant reductions in systolic blood pressure, highlighting the potential of these compounds as therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic Acid | Hydroxyl group, nitro group | Nitro group may enhance reactivity |

| 4-Chloro-2-hydroxybenzoic Acid | Hydroxyl group, single chlorine atom | Lacks sulfonyl functionality |

| Salicylic Acid | Hydroxyl group | No chlorination or sulfonation |

| Xipamide | Derived from this compound | Directly used as a therapeutic agent |

Applications in Scientific Research

The compound's versatility makes it valuable in various fields:

- Organic Synthesis : Used as an intermediate for synthesizing complex organic molecules.

- Pharmaceutical Development : Investigated for potential use in drug formulations targeting hypertension and renal disorders.

- Material Science : Employed in creating polymers with specific properties due to its reactive functional groups.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, and how are intermediates characterized?

- The compound is synthesized via sulfonation and chlorination of a benzoic acid scaffold. For example, intermediates like 5-chloro-2-hydroxybenzoic acid derivatives are coupled with glycine benzyl ester under catalytic hydrogenation to form target molecules . Characterization involves IR, NMR, and NMR to confirm functional groups and structural integrity. Purity is assessed using HPLC or TLC with silica gel plates .

Q. How can researchers differentiate the reactivity of its functional groups (e.g., chlorosulfonyl vs. hydroxy) in derivatization?

- The chlorosulfonyl group (-SOCl) is highly electrophilic and reacts preferentially with amines or alcohols under mild conditions (e.g., 0–5°C in anhydrous THF). The hydroxy group (-OH) requires protection (e.g., acetylation) before sulfonamide formation. Competitive reactivity studies using stoichiometric control and NMR tracking can optimize selectivity .

Q. What analytical methods are critical for quantifying trace impurities in this compound?

- High-resolution mass spectrometry (HRMS) and LC-MS/MS are used to detect sulfonic acid byproducts or dechlorinated impurities. Residual solvents (e.g., DCM, THF) are quantified via GC-FID, adhering to ICH Q3C guidelines. X-ray crystallography confirms crystalline polymorphs, which impact solubility .

Advanced Research Questions

Q. How does the chlorosulfonyl moiety influence pharmacological activity in diuretic agents like Xiparnide?

- The chlorosulfonyl group enhances binding to carbonic anhydrase isoforms (e.g., CA II/IV) by forming hydrogen bonds with active-site zinc. Structure-activity relationship (SAR) studies involve modifying the benzoic acid scaffold with substituents (e.g., methyl, fluoro) to optimize IC values against renal targets . In vitro assays using HEK-293 cells transfected with CA isoforms validate inhibitory potency .

Q. What experimental strategies mitigate hydrolytic degradation of the chlorosulfonyl group during storage?

- Hydrolysis to sulfonic acid is minimized by storing the compound under inert gas (argon) at -20°C in anhydrous DMSO or DMF. Lyophilization with cryoprotectants (e.g., trehalose) stabilizes aqueous formulations. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation kinetics via NMR .

Q. How can computational tools predict regioselectivity in electrophilic substitution reactions on this scaffold?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density maps to identify reactive sites. For example, the meta position to the hydroxy group is more electrophilic due to resonance stabilization. Molecular dynamics simulations (MD) optimize solvent effects in sulfonation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.